6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include methylating agents like methyl iodide and coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Uniqueness
What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C19H23N7 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23N7/c1-14-10-15(2)26(24-14)18-11-17(22-13-23-18)21-12-16-6-5-7-20-19(16)25-8-3-4-9-25/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H,21,22,23) |
InChI Key |
IAFSPQKXPZBAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(N=CC=C3)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.